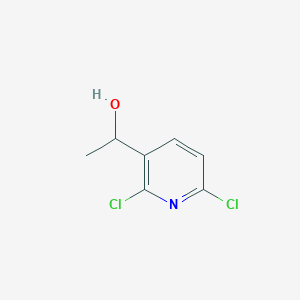

1-(2,6-Dichloropyridin-3-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,6-dichloropyridin-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c1-4(11)5-2-3-6(8)10-7(5)9/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMIHFQQLSYKOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(N=C(C=C1)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2,6 Dichloropyridin 3 Yl Ethan 1 Ol and Analogues

Direct Synthetic Routes to the Core Structure

Direct synthesis of 1-(2,6-dichloropyridin-3-yl)ethan-1-ol involves constructing the dichloropyridine ring and then introducing the ethanol (B145695) substituent. These methods can be complex but offer a high degree of control over the final product's structure.

Strategies Involving Pyridine (B92270) Halogenation and Functionalization

One approach to synthesizing the core structure begins with the halogenation of a pyridine ring. The process of chlorinating pyridines can be challenging due to the electron-deficient nature of the ring, often requiring harsh conditions such as high temperatures and the presence of Lewis acids. chemrxiv.org For instance, the reaction of 2-chloropyridine (B119429) with chlorine in the liquid phase at temperatures above 160°C can yield 2,6-dichloropyridine (B45657). google.com

Once the 2,6-dichloropyridine scaffold is in place, functionalization at the 3-position is necessary. This can be achieved through various methods, including metalation-halogenation sequences, which may require directing groups to achieve the desired regioselectivity. chemrxiv.org Subsequent reactions can then be employed to introduce the 1-hydroxyethyl group. A modern approach involves a ring-opening, halogenation, and ring-closing sequence that transforms the pyridine into a more reactive intermediate, allowing for regioselective halogenation under milder conditions. chemrxiv.orgresearchgate.net

Multi-step Synthesis Approaches

Multi-step syntheses provide a pathway to complex molecules like this compound by systematically building the molecule from simpler, more readily available starting materials. msu.eduscribd.com This approach allows for the careful introduction of functional groups and can be adapted to produce a wide range of analogues.

A hypothetical multi-step synthesis could begin with a commercially available dichloropyridine derivative, which is then elaborated to introduce the desired side chain. For example, 2,6-dichloronicotinic acid can be converted to its corresponding ketone, 1-(2,6-dichloropyridin-3-yl)ethan-1-one, through a reaction with a methylating agent like methylmagnesium iodide. echemi.com This ketone then serves as a direct precursor to the target alcohol.

Precursor Synthesis and Transformation

The transformation of precursors is a common and efficient strategy for the synthesis of this compound. These methods often involve the reduction of a corresponding ketone or the oxidation of an alkyl-substituted pyridine.

Reduction of 1-(2,6-Dichloropyridin-3-yl)ethan-1-one and Related Ketones

The reduction of the ketone 1-(2,6-dichloropyridin-3-yl)ethan-1-one is a direct and widely used method to obtain this compound. This transformation can be achieved using a variety of reducing agents. msu.edu

Sodium borohydride (B1222165) (NaBH4) is a common and effective reagent for this type of ketone reduction. msu.edu The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, at room temperature. For more complex substrates or when specific stereochemistry is desired, other reducing agents or catalytic hydrogenation methods might be employed. For example, asymmetric hydrogenation using a chiral catalyst can produce enantiomerically enriched alcohols. A study on the synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol utilized a ruthenium-based catalyst for the asymmetric hydrogenation of the corresponding ketone, achieving a high yield and enantiomeric excess. chemicalbook.com

| Reducing Agent | Typical Solvent | Reaction Conditions | Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH4) | Methanol, Ethanol | Room Temperature | Common, mild, and selective for ketones and aldehydes. msu.edu |

| Lithium Aluminum Hydride (LiAlH4) | Tetrahydrofuran (THF), Diethyl ether | 0°C to Room Temperature | Powerful reducing agent, less selective than NaBH4. |

| Hydrogen (H2) with Catalyst (e.g., Ru-based) | Isopropyl Alcohol | Elevated Temperature and Pressure | Used for asymmetric synthesis to produce chiral alcohols. chemicalbook.com |

Oxidation of Alkyl Substituted Dichloropyridines to Alcohols

An alternative synthetic route involves the oxidation of an alkyl-substituted dichloropyridine, such as 2,6-dichloro-3-ethylpyridine. This method is less common for preparing secondary alcohols like this compound, as direct oxidation of the benzylic position can be challenging and may lead to over-oxidation to the corresponding ketone or carboxylic acid.

However, specific reagents and conditions can be employed to achieve the desired transformation. For example, certain microbial or enzymatic oxidation methods can offer high selectivity for the formation of the alcohol. Chemical methods might involve a two-step process where the alkyl group is first halogenated at the benzylic position, followed by nucleophilic substitution with a hydroxide (B78521) source to yield the alcohol.

Advanced Synthetic Techniques

Modern synthetic chemistry offers advanced techniques that can improve the efficiency, selectivity, and environmental impact of synthesizing this compound.

One such technique is continuous-flow synthesis, which offers benefits such as improved mixing, heat transfer, and safety, especially for reactions that are highly exothermic or involve hazardous reagents. flinders.edu.au Multi-step transformations can be performed sequentially in a flow system, minimizing the need for isolation and purification of intermediates. flinders.edu.au For pyridine synthesis, microwave-assisted flow reactors have been used to accelerate reactions and improve yields. beilstein-journals.org

Catalytic methods, particularly those involving transition metals, are also at the forefront of advanced synthesis. As mentioned, asymmetric hydrogenation using chiral catalysts can provide access to specific stereoisomers of the target alcohol, which is crucial for applications in pharmaceuticals and agrochemicals. chemicalbook.com

Organometallic Reactions (e.g., Grignard Reagents)

Organometallic reagents, particularly Grignard reagents, are a cornerstone in the formation of carbon-carbon bonds and are well-suited for the synthesis of secondary alcohols like this compound. The primary strategy involves the nucleophilic addition of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), to a suitable carbonyl precursor, 2,6-dichloropyridine-3-carbaldehyde (B1313855).

The reaction proceeds by the nucleophilic attack of the carbanionic methyl group from the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. This addition forms a magnesium alkoxide intermediate, which upon subsequent aqueous acidic workup, is protonated to yield the desired this compound. The general scheme for this reaction is depicted below:

Reaction Scheme:

Grignard Addition: 2,6-dichloropyridine-3-carbaldehyde + CH₃MgBr → Magnesium alkoxide intermediate

Acidic Workup: Magnesium alkoxide intermediate + H₃O⁺ → this compound + Mg(OH)X

An analogous reaction has been demonstrated with 2,6-dibromopyridine, where the corresponding dimagnesium compound reacts with benzaldehyde (B42025) to form 2,6-bis-(phenylhydroxymethyl)-pyridine. researchgate.net This highlights the utility of Grignard reactions for creating carbinol structures on pyridine rings. The synthesis of various hydroxyphenyl-pyridyl-ethanols has also been achieved through the condensation of picolyllithium with hydroxy-benzaldehydes, showcasing the versatility of organometallic additions. bohrium.com

Table 1: Organometallic Synthesis of Pyridyl Alcohols

| Precursor | Organometallic Reagent | Product | Reference |

| 2,6-Dichloropyridine-3-carbaldehyde | Methylmagnesium bromide | This compound | Inferred |

| 2,6-Dibromopyridine | (forms dimagnesium compound) / Benzaldehyde | 2,6-bis-(Phenylhydroxymethyl)-pyridine | researchgate.net |

| Picoline | n-Butyllithium / Hydroxy-benzaldehyde | Hydroxyphenyl-pyridyl-ethanol | bohrium.com |

Nucleophilic Aromatic Substitution (SNAr) in Dichloropyridine Systems

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient aromatic rings, such as dichloropyridines. libretexts.org In the context of synthesizing this compound, SNAr reactions present a more indirect, multi-step approach. The inherent challenge lies in the regioselectivity of SNAr on the pyridine ring. Nucleophilic attack is strongly favored at the C-2 and C-4 positions (ortho and para to the nitrogen atom) due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate. libretexts.orgstackexchange.com

Direct substitution at the C-3 position is electronically disfavored. Therefore, a successful SNAr strategy would likely involve the introduction of a nucleophile at the C-2 or C-6 position, which could then be used to build the desired ethan-1-ol side chain at the C-3 position through subsequent reactions. However, a more plausible, albeit still challenging, SNAr-based approach would be to start with a 2,6-dichloropyridine already bearing a suitable precursor group at the 3-position.

An alternative hypothetical SNAr approach could involve the reaction of 2,6-dichloropyridine with a nucleophile that can be later converted into the desired side chain. For instance, reaction with a protected acetylene (B1199291) nucleophile could introduce a carbon framework at one of the chloro-substituted positions, which could then be elaborated. However, achieving substitution at the 3-position would remain a significant hurdle. masterorganicchemistry.comyoutube.com

The reactivity of dichloropyrimidines in SNAr reactions is highly sensitive to the substituents on the ring, which can influence the regioselectivity of the nucleophilic attack. wuxiapptec.comstackexchange.com For 2,4-dichloropyrimidines, substitution is generally favored at the C-4 position, but this can be altered by the presence of other electron-donating or withdrawing groups. wuxiapptec.com This highlights the complex electronic effects that govern SNAr reactions in such heterocyclic systems.

Catalytic Methods in Pyridine Functionalization

Modern catalytic methods offer sophisticated pathways for the functionalization of pyridine rings, potentially providing more direct and efficient routes to this compound and its analogues.

Gold catalysis has emerged as a powerful tool for the activation of alkynes and allenes under mild conditions. acs.orgnih.gov A potential gold-catalyzed route to this compound could involve the hydration of a 3-ethynyl-2,6-dichloropyridine precursor. Gold(I) or gold(III) catalysts are known to efficiently catalyze the hydration of terminal alkynes to produce methyl ketones according to Markovnikov's rule. mdpi.comresearchgate.netrsc.orgmdpi.com

Hypothetical Gold-Catalyzed Route:

Alkyne Hydration: 3-Ethynyl-2,6-dichloropyridine + H₂O --(Au catalyst)--> 1-(2,6-Dichloropyridin-3-yl)ethan-1-one

Ketone Reduction: 1-(2,6-Dichloropyridin-3-yl)ethan-1-one + Reducing agent (e.g., NaBH₄) → this compound

Gold catalysts have also been employed in the synthesis of pyridonyl alcohols through intramolecular cyclization of propargyloxypyridines. rsc.orgresearchgate.netresearchgate.net While this specific reaction does not directly yield the target compound, it demonstrates the utility of gold catalysis in forming alcohol functionalities on pyridine-derived structures.

Silver catalysts are known to promote a variety of cyclization reactions, offering pathways to complex heterocyclic structures. researchgate.net Silver-catalyzed cycloisomerization of N-(prop-2-yn-1-yl)pyridin-2-amines is a known method for synthesizing imidazo[1,2-a]pyridines. researchgate.net While not a direct route to the target molecule, this illustrates the capability of silver to mediate intramolecular transformations on pyridine derivatives.

Silver-catalyzed reactions can also be used to construct functionalized oxazoles from propargylamides and to synthesize indolizines via oxidative C-H functionalization and 5-endo-dig cyclization. nih.govacs.org These methods are valuable for creating diverse analogues but a direct application for the synthesis of this compound is not immediately apparent. Silver catalysts, often containing pyridine-based ligands, have also been used in coupling reactions to form propargylamines. acs.org

Cobalt-catalyzed C-H bond functionalization has emerged as a powerful strategy for the direct introduction of functional groups into organic molecules, offering a more atom-economical approach compared to traditional methods that require pre-functionalized substrates. rsc.org A plausible cobalt-catalyzed route to this compound would involve the direct oxidation of the benzylic C-H bonds of 3-ethyl-2,6-dichloropyridine.

Hypothetical Cobalt-Catalyzed Oxidation:

3-Ethyl-2,6-dichloropyridine + Oxidant --(Co catalyst)--> this compound

Table 2: Overview of Catalytic Methodologies

| Catalyst | Proposed Transformation | Key Intermediate/Precursor | Reference Concept |

| Gold (Au) | Alkyne Hydration | 3-Ethynyl-2,6-dichloropyridine | mdpi.comresearchgate.netrsc.orgmdpi.com |

| Silver (Ag) | Cyclization/Functionalization | N-(prop-2-yn-1-yl)pyridin-2-amines | researchgate.net |

| Cobalt (Co) | C-H Bond Oxidation | 3-Ethyl-2,6-dichloropyridine | rsc.org |

Purification and Isolation Strategies

The purification and isolation of this compound are critical steps to obtain the compound in high purity. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present from the synthetic route.

Column Chromatography: A common and effective method for the purification of pyridyl-substituted ethanols is column chromatography. iucr.org Silica gel is a typical stationary phase, and a mixture of non-polar and polar solvents, such as ethyl acetate (B1210297) and petroleum ether (or hexane), is used as the mobile phase. The polarity of the eluent is gradually increased to first elute the less polar starting materials and byproducts, followed by the more polar desired product. The progress of the separation is monitored by thin-layer chromatography (TLC).

Crystallization: If this compound is a solid at room temperature, crystallization can be an excellent method for purification. mdpi.com This technique relies on the differential solubility of the compound and impurities in a given solvent or solvent mixture. The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility of the product decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. The crystals are then collected by filtration and washed with a small amount of cold solvent. Common solvents for the crystallization of polar organic compounds include ethanol, methanol, or mixtures with water or non-polar solvents like hexane.

Extraction: Following the reaction workup, particularly after a Grignard reaction, an extraction is typically performed to separate the organic product from the aqueous phase containing inorganic salts. bohrium.com The reaction mixture is often partitioned between an organic solvent (e.g., diethyl ether, ethyl acetate) and water or a dilute acid/base solution. The organic layers are then combined, dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. researchgate.net

Chemical Reactivity and Derivatization Studies of 1 2,6 Dichloropyridin 3 Yl Ethan 1 Ol

Reactions at the Hydroxyl Group

The secondary hydroxyl group on the ethyl side chain is a key site for functionalization. Its reactivity is typical of secondary alcohols, allowing for controlled oxidation and derivatization to form esters and ethers.

Oxidation to Ketones

The secondary alcohol of 1-(2,6-dichloropyridin-3-yl)ethan-1-ol can be oxidized to its corresponding ketone, 1-(2,6-dichloropyridin-3-yl)ethanone (B1441593). This transformation is a standard reaction in organic synthesis. A common and effective reagent for oxidizing primary or secondary alcohols to aldehydes or ketones is Pyridinium chlorochromate (PCC). PCC is a complex of chromium trioxide with pyridine (B92270) and HCl and offers the advantage of good yields in this type of oxidation. ncert.nic.in

The synthesis of 1-(2,6-dichloropyridin-3-yl)ethanone has been documented, confirming the viability of this oxidation pathway. One synthetic route involves the reaction of 2,6-dichloronicotinic acid with methylmagnesium iodide in a Grignard reaction, followed by workup and purification to yield the target ketone. echemi.com

| Reactant | Product | Reagent Type | Example Reagent |

|---|---|---|---|

| This compound | 1-(2,6-Dichloropyridin-3-yl)ethanone | Oxidizing Agent | Pyridinium chlorochromate (PCC) |

Esterification and Etherification

The hydroxyl group readily participates in esterification and etherification reactions.

Esterification: Alcohols react with carboxylic acids or their derivatives, such as acid chlorides, to form esters. When using an acid chloride, pyridine is commonly employed as a base to neutralize the hydrochloric acid byproduct. orgosolver.compressbooks.pub Pyridine can also act as a nucleophilic catalyst, reacting with the acid chloride to form a highly reactive N-acylpyridinium intermediate, which is then attacked by the alcohol. stackexchange.com

Etherification: The Williamson ether synthesis is a classical method for preparing ethers. In this reaction, the alcohol is first deprotonated by a strong base to form an alkoxide ion. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide to form the ether. google.com More recent methods include iron-catalyzed dehydrative etherification, which allows for the direct coupling of alcohols to form symmetrical or unsymmetrical ethers, generating water as the only byproduct. acs.org

Reactions Involving the Dichloropyridine Moiety

The two chlorine atoms on the pyridine ring are key handles for further functionalization, offering pathways for reduction, substitution, and the introduction of new carbon-carbon or carbon-heteroatom bonds.

Reduction of Chlorine Substituents

The chlorine atoms on the pyridine ring can be removed via catalytic hydrogenation. This process, also known as hydrodechlorination, typically employs a metal catalyst such as palladium on carbon (Pd/C) or platinum. youtube.comtcichemicals.com The selective reduction of just one chlorine atom can be challenging and often depends heavily on the catalyst and reaction conditions. For instance, studies on the selective dechlorination of 2,3,6-trichloropyridine (B1294687) to produce 2,3-dichloropyridine (B146566) show that catalyst choice, temperature, and the presence of an acid-binding agent like triethylamine (B128534) can significantly influence the selectivity of the reaction. cabidigitallibrary.org These findings suggest that a similar controlled reduction of this compound could potentially yield monochlorinated derivatives.

| Reaction Type | Typical Catalyst | Potential Products | Key Factors for Selectivity |

|---|---|---|---|

| Hydrodechlorination | Palladium on Carbon (Pd/C) | Monochloro- or fully dechlorinated pyridine derivatives | Catalyst, temperature, pressure, additives (e.g., base) |

Nucleophilic Substitution Reactions

The chlorine atoms at the C2 and C6 positions of the pyridine ring are activated towards nucleophilic aromatic substitution (SNAr). libretexts.org The substituent at the C3 position plays a crucial directing role in determining which chlorine is replaced. Research on 3-substituted 2,6-dichloropyridines has shown that groups capable of coordinating with the counter-ion of the nucleophile (e.g., Na⁺ from sodium methoxide) can direct the substitution to the C2 position (ortho to the substituent). researchgate.net This effect is attributed to the formation of a stable six-membered cyclic transition state. Therefore, it is expected that the hydroxyl group of this compound, or its corresponding alkoxide, would similarly direct nucleophiles preferentially to the C2 position over the C6 position.

This regioselectivity allows for the controlled synthesis of monosubstituted derivatives, which can be valuable intermediates. A wide range of nucleophiles, including alkoxides, amines, and thiols, can be used to displace the chlorine atoms. researchgate.netpsu.edu

Metalation and Further Functionalization

The pyridine ring can be functionalized through deprotonation (metalation) or halogen-metal exchange, creating organometallic intermediates that can react with various electrophiles.

Directed Ortho-Metalation (DoM): A directing metalation group (DMG) on an aromatic ring can guide a strong base, like n-butyllithium, to deprotonate an adjacent (ortho) position. organic-chemistry.orgwikipedia.org The hydroxyl group of this compound can act as a DMG. After deprotonation of the hydroxyl group with one equivalent of base, the resulting alkoxide would strongly direct a second equivalent of base to deprotonate the C4 position. This would form a lithiated intermediate that can be trapped with an electrophile to introduce a new substituent at C4.

Halogen-Metal Exchange: This reaction involves treating an aryl halide with an organolithium reagent, resulting in the exchange of the halogen atom for a lithium atom. wikipedia.org This method is often very fast, even at low temperatures, and its rate follows the trend I > Br > Cl. For this compound, a halogen-metal exchange would likely occur at one of the chloro-positions, generating a lithiated pyridine that can then be further functionalized. A combination of i-PrMgCl and n-BuLi can be used to perform halogen-metal exchange on substrates bearing acidic protons, which would be applicable here. nih.gov

| Method | Reagent | Likely Site of Functionalization | Intermediate |

|---|---|---|---|

| Directed Ortho-Metalation | n-Butyllithium | C4 | Polylithiated species |

| Halogen-Metal Exchange | n-Butyllithium or i-PrMgCl/n-BuLi | C2 or C6 | Lithium or Magnesium-ate intermediate |

Nucleophilic Addition to the Pyridine Ring

The chemical behavior of the pyridine ring in this compound is significantly influenced by the presence of two electron-withdrawing chlorine atoms at the C2 and C6 positions. These substituents decrease the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. The most common reaction type in such electron-deficient aromatic systems is Nucleophilic Aromatic Substitution (SNAr), which proceeds via an initial nucleophilic addition to form a resonance-stabilized intermediate known as a Meisenheimer complex.

The general mechanism involves the attack of a nucleophile on one of the electron-deficient carbon atoms of the pyridine ring. For a 2,6-dichloropyridine (B45657) system, attack is sterically and electronically favored at the C4 position or at the C2/C6 positions, leading to the displacement of a chloride ion. The negative charge of the resulting Meisenheimer complex is delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization. uoanbar.edu.iq Subsequent elimination of a chloride ion restores the aromaticity of the ring, completing the substitution reaction. youtube.com

Studies on various 2-chloropyridine (B119429) derivatives have shown that the reaction rate is highly dependent on the electron-withdrawing strength of other substituents on the ring. researchgate.net In the case of this compound, the hydroxyethyl (B10761427) group at the C3 position has a relatively weak electronic effect compared to the powerful inductive and mesomeric effects of the two chlorine atoms. Therefore, the ring is highly activated towards SNAr reactions. Common nucleophiles used in these transformations include amines, alkoxides, and thiolates. For example, heating chloropyridines with amines is a frequently used method to introduce new substituents onto the pyridine ring. youtube.com

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Potential Product | Reaction Conditions |

|---|---|---|

| Ammonia (NH₃) | 1-(2-Amino-6-chloropyridin-3-yl)ethan-1-ol or 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-ol | High temperature, pressure |

| Sodium Methoxide (NaOMe) | 1-(2-Chloro-6-methoxypyridin-3-yl)ethan-1-ol or 1-(6-Chloro-2-methoxypyridin-3-yl)ethan-1-ol | Heat in methanol (B129727) |

| Hydrazine (N₂H₄) | 1-(2-Chloro-6-hydrazinylpyridin-3-yl)ethan-1-ol | Reaction in an alcohol solvent |

Condensation Reactions

The secondary alcohol functionality of this compound is a key site for condensation reactions. A condensation reaction is one where two molecules combine, typically with the elimination of a small molecule such as water. libretexts.org

One of the most fundamental condensation reactions for alcohols is esterification , which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst (e.g., sulfuric acid) to form an ester. This reaction is reversible, and the equilibrium can be driven towards the product by removing the water formed during the reaction. libretexts.org

Another important condensation-type reaction is dehydration to form an alkene. This elimination reaction can be accomplished by treating the alcohol with strong acids like sulfuric or phosphoric acid at high temperatures. masterorganicchemistry.com Alternatively, milder conditions can be used, such as treatment with phosphorus oxychloride (POCl₃) in the presence of a base like pyridine. pearson.comlibretexts.org This latter method proceeds via an E2 mechanism and often provides better control and higher yields of the desired alkene, 2,6-dichloro-3-(1-ethenyl)pyridine.

Furthermore, the alcohol can react with aldehydes or ketones under acidic conditions to form acetals or ketals, respectively. In a reaction with glycerol (B35011), for instance, a nucleophilic attack from the hydroxyl groups of glycerol onto a protonated aldehyde or ketone can lead to the formation of five- or six-membered cyclic acetals known as dioxolanes or dioxanes. mdpi.com

Table 2: Representative Condensation Reactions

| Reaction Type | Reactant | Product | Typical Conditions |

|---|---|---|---|

| Esterification | Acetic Acid (CH₃COOH) | 1-(2,6-Dichloropyridin-3-yl)ethyl acetate (B1210297) | Acid catalyst (e.g., H₂SO₄), heat |

| Dehydration | - | 2,6-Dichloro-3-vinylpyridine | POCl₃, Pyridine, heat |

| Acetal (B89532) Formation | Benzaldehyde (B42025) (C₆H₅CHO) | (Benzaldehyde acetal of this compound) | Acid catalyst, removal of water |

Stereoselective Transformations and Chiral Pool Synthesis

Enantioselective Synthesis of this compound

The synthesis of enantiomerically pure chiral alcohols is of paramount importance in medicinal chemistry and materials science. The most direct and efficient method for preparing chiral this compound is through the asymmetric reduction of its corresponding prochiral ketone, 1-(2,6-dichloropyridin-3-yl)ethanone. echemi.com This transformation can be achieved using either biocatalytic methods or chiral chemical catalysts.

Biocatalysis, employing enzymes such as alcohol dehydrogenases (ADHs) or whole-cell systems (e.g., yeast, bacteria), offers a highly selective and environmentally benign approach. researchgate.net These enzymes can reduce a wide range of ketones to their corresponding (R)- or (S)-alcohols with exceptional levels of enantiomeric excess (ee), often exceeding 99%. researchgate.net

Alternatively, chemical methods involving transition metal catalysts complexed with chiral ligands (e.g., ruthenium-, rhodium-, or iridium-based catalysts) are widely used for asymmetric transfer hydrogenation or asymmetric hydrogenation of ketones. These methods provide access to both enantiomers of the alcohol by simply changing the chirality of the ligand.

Table 3: Potential Methods for Enantioselective Synthesis

| Method | Catalyst/Reagent | Expected Product | Anticipated Enantioselectivity (ee) | Reference for Analogue |

|---|---|---|---|---|

| Biocatalytic Reduction | Alcohol Dehydrogenase (ADH) / Whole Cells (e.g., Geotrichum candidum) | (S)- or (R)-Alcohol | >95% | researchgate.net |

| Asymmetric Transfer Hydrogenation | Ru(II) or Rh(III) with chiral diamine/amino alcohol ligands | (S)- or (R)-Alcohol | >90% | - |

| Asymmetric Hydrogenation | [RuCl₂(chiral-diphosphine)(chiral-diamine)] | (S)- or (R)-Alcohol | >98% | - |

Synthesis of Structural Analogues and Derivatives

Fluorinated Analogues (e.g., 2,2,2-trifluoroethan-1-ol derivatives)

The introduction of fluorine atoms, particularly a trifluoromethyl (CF₃) group, into organic molecules can dramatically alter their physical, chemical, and biological properties. A key fluorinated analogue of the title compound is 1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol.

The synthesis of this analogue would typically begin with the preparation of the corresponding trifluoromethyl ketone, 1-(2,6-dichloropyridin-3-yl)-2,2,2-trifluoroethanone. This precursor could be synthesized through several established methods, such as the reaction of a pyridyl organometallic reagent (e.g., a Grignard or organolithium reagent derived from 2,6-dichloro-3-bromopyridine) with a trifluoroacetic acid derivative like trifluoroacetic anhydride (B1165640) or S-ethyl trifluorothioacetate.

Once the trifluoromethyl ketone is obtained, it can be reduced to the desired 2,2,2-trifluoroethan-1-ol derivative. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) would readily effect this transformation. Furthermore, this reduction can be performed enantioselectively using chiral catalysts or enzymes, similar to the methods described in section 3.3.1, to yield chiral trifluoromethyl-substituted alcohols, which are highly sought-after building blocks in drug discovery. The electrophilic fluorination of dihydropyridine (B1217469) precursors using reagents like Selectfluor® represents another modern approach to accessing fluorine-containing pyridine derivatives. nih.gov

Modification of the Pyridine Ring Substitution Pattern

The synthetic utility of this compound is significantly enhanced by the potential for selective modification of the chloro substituents on the pyridine ring. The two chlorine atoms at the C2 and C6 positions are susceptible to displacement through various reaction pathways, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of a diverse array of functional groups, enabling the synthesis of a wide range of derivatives with potentially novel chemical and biological properties.

The reactivity of the 2,6-dichloropyridine core is influenced by the electronic nature of the pyridine nitrogen and the substituent at the C3 position. The electron-withdrawing character of the nitrogen atom deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the positions ortho and para to the nitrogen (C2, C4, and C6).

Nucleophilic aromatic substitution is a primary method for the functionalization of electron-deficient aromatic rings, such as the 2,6-dichloropyridine system. masterorganicchemistry.comlibretexts.org In this type of reaction, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a chloride), proceeding through a negatively charged intermediate known as a Meisenheimer complex. researchgate.net The presence of electron-withdrawing groups on the ring stabilizes this intermediate, thereby facilitating the reaction. masterorganicchemistry.comlibretexts.org

For this compound, the chloro groups at the C2 and C6 positions are activated towards SNAr by the adjacent electron-withdrawing nitrogen atom. A variety of nucleophiles can be employed to displace one or both chlorine atoms. The regioselectivity of the substitution (i.e., whether the C2 or C6 chloro group reacts first) can be influenced by steric factors and the specific reaction conditions.

Common nucleophiles used in SNAr reactions with chloropyridines include alkoxides, thiolates, and amines. The reaction is typically carried out in the presence of a base in a suitable solvent.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Dichloropyridines

| Nucleophile | Reagents and Conditions | Product Type |

| Alkoxides (e.g., NaOMe) | Base (e.g., NaH), Solvent (e.g., THF, DMF) | Alkoxy-substituted pyridine |

| Thiolates (e.g., NaSPh) | Base (e.g., K2CO3), Solvent (e.g., DMF) | Thioether-substituted pyridine |

| Amines (e.g., RNH2) | Base (e.g., K2CO3, Et3N), Solvent (e.g., Dioxane, Toluene) | Amino-substituted pyridine |

This table presents generalized conditions for SNAr reactions on dichloropyridine systems and is for illustrative purposes.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.org These reactions offer a versatile and efficient means to functionalize aryl halides, including 2,6-dichloropyridines. Several types of palladium-catalyzed cross-coupling reactions are particularly relevant for the modification of the pyridine ring in this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or ester) with an aryl or vinyl halide, catalyzed by a palladium complex. harvard.eduresearchgate.net This reaction is widely used for the formation of C-C bonds and is known for its mild reaction conditions and tolerance of a wide range of functional groups. harvard.edu For this compound, Suzuki-Miyaura coupling can be employed to introduce aryl, heteroaryl, or vinyl substituents at the C2 and/or C6 positions. researchgate.netresearchgate.net The choice of palladium catalyst, ligand, and base is critical for achieving high yields and selectivity. nih.gov

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgnih.govlibretexts.org This reaction provides a powerful alternative to traditional methods for the synthesis of arylamines. organic-chemistry.org In the context of this compound, this methodology would allow for the introduction of primary or secondary amine functionalities at the chloro-substituted positions. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope and efficiency of this reaction. wikipedia.orglibretexts.orgbeilstein-journals.org

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. washington.eduwikipedia.orglibretexts.org This reaction is a key method for the synthesis of arylalkynes. organic-chemistry.orgresearchgate.net Applying the Sonogashira coupling to this compound would enable the introduction of alkynyl groups at the C2 and C6 positions, which can serve as versatile handles for further synthetic transformations. wikipedia.orglibretexts.org

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions on Dichloropyridines

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Examples) | Product Type |

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acids or esters | Pd(PPh3)4, Pd(dppf)Cl2 | Aryl/vinyl-substituted pyridine |

| Buchwald-Hartwig Amination | Primary/secondary amines | Pd2(dba)3 / XPhos, Pd(OAc)2 / BINAP | Amino-substituted pyridine |

| Sonogashira Coupling | Terminal alkynes | Pd(PPh3)2Cl2 / CuI | Alkynyl-substituted pyridine |

This table illustrates common catalyst systems for cross-coupling reactions on dichloropyridine substrates and is for general guidance.

The selective functionalization of one chloro group over the other in 2,6-dichloropyridines can be challenging but is often achievable by carefully controlling the reaction conditions, stoichiometry of reagents, and the choice of catalyst and ligand system. nih.gov In some cases, sequential cross-coupling reactions can be performed to introduce two different substituents at the C2 and C6 positions, further expanding the molecular diversity that can be accessed from this compound. nih.gov

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular connectivity can be constructed.

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms within a molecule, including their chemical environment, proximity to other protons, and connectivity. For 1-(2,6-Dichloropyridin-3-yl)ethan-1-ol, the ¹H NMR spectrum is predicted to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the ethanol (B145695) side chain.

The two protons on the dichloropyridine ring (H-4 and H-5) are expected to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic system. ulethbridge.caresearchgate.net They should appear as a pair of doublets because of coupling to each other. The methine proton (-CHOH) of the ethanol group is anticipated to produce a quartet signal, resulting from spin-spin coupling with the three protons of the adjacent methyl group. This signal would likely be found in the δ 4.5-5.5 ppm range, shifted downfield by the adjacent electronegative oxygen and the aromatic ring. pdx.edu The methyl (-CH₃) protons are expected to appear as a doublet further upfield (around δ 1.5-2.0 ppm), coupled to the single methine proton. pdx.edu The hydroxyl (-OH) proton signal is typically a broad singlet with a chemical shift that can vary depending on solvent, concentration, and temperature. ulethbridge.ca

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J) |

| Pyridine H-4 | ~7.5 - 8.0 | Doublet (d) | ~8 Hz |

| Pyridine H-5 | ~7.3 - 7.8 | Doublet (d) | ~8 Hz |

| Methine (-CHOH) | ~5.0 - 5.5 | Quartet (q) | ~6-7 Hz |

| Methyl (-CH₃) | ~1.5 - 1.8 | Doublet (d) | ~6-7 Hz |

| Hydroxyl (-OH) | Variable (e.g., 2.0-4.0) | Broad Singlet (br s) | N/A |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and to probe the carbon skeleton of a molecule. Since this compound has seven carbon atoms in unique chemical environments, seven distinct signals are expected in its proton-decoupled ¹³C NMR spectrum.

The carbon atoms C-2 and C-6, being directly attached to electronegative chlorine atoms, are predicted to be the most deshielded of the aromatic carbons, appearing significantly downfield. testbook.com The other pyridine carbons (C-3, C-4, and C-5) will resonate at chemical shifts typical for aromatic heterocycles. testbook.comresearchgate.net The methine carbon (-CHOH), bonded to an oxygen atom, is expected in the 65-75 ppm range, while the aliphatic methyl carbon (-CH₃) will be the most shielded, appearing at a much higher field (upfield) around 20-30 ppm. wisc.edu

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | ~150 - 155 |

| C-6 (Pyridine) | ~150 - 155 |

| C-4 (Pyridine) | ~140 - 145 |

| C-5 (Pyridine) | ~125 - 130 |

| C-3 (Pyridine) | ~135 - 140 |

| Methine (-CHOH) | ~65 - 75 |

| Methyl (-CH₃) | ~20 - 30 |

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. Key expected correlations include the one between the H-4 and H-5 protons of the pyridine ring, and the strong correlation between the methine (-CHOH) proton and the methyl (-CH₃) protons of the side chain.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons. It would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular fragments. For instance, correlations would be expected from the methine proton to the C-3 carbon of the pyridine ring, confirming the attachment point of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands. A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. Aliphatic C-H stretching from the ethyl group would appear just below 3000 cm⁻¹, while aromatic C-H stretching from the pyridine ring would be observed just above 3000 cm⁻¹. The spectrum would also feature characteristic C=C and C=N stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region. A C-O stretching band for the secondary alcohol is expected around 1050-1150 cm⁻¹, and the C-Cl stretching vibrations would be found in the fingerprint region, typically between 600-800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| Alcohol (O-H) | Stretch, hydrogen-bonded | 3200 - 3600 (broad) |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Aliphatic (C-H) | Stretch | 2850 - 3000 |

| Pyridine Ring (C=N, C=C) | Stretch | 1400 - 1600 |

| Alcohol (C-O) | Stretch | 1050 - 1150 |

| Chloro-aromatic (C-Cl) | Stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in systems containing chromophores like aromatic rings. The 2,6-dichloropyridine (B45657) ring in the molecule acts as the primary chromophore. It is expected to absorb UV radiation, leading to π → π* electronic transitions. The spectrum would likely show a maximum absorption wavelength (λmax) in the UV region, estimated to be around 260-280 nm, which is characteristic of substituted pyridine derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The molecular formula for this compound is C₇H₇Cl₂NO. The presence of two chlorine atoms is particularly significant, as it will produce a characteristic isotopic pattern for the molecular ion peak (M⁺). Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, the spectrum will show peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.

Upon ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for alcohols include the loss of a small neutral molecule like water (M-18). Alpha-cleavage, the breaking of the bond adjacent to the oxygen atom, is also common. libretexts.org This could lead to the loss of a methyl group (•CH₃), resulting in a significant peak at M-15. Another likely fragmentation is the cleavage of the C-C bond between the pyridine ring and the ethanol side chain, which would generate a stable dichloropyridinyl cation. jcsp.org.pklibretexts.orgyoutube.com

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z Value (for ³⁵Cl) | Ion Structure / Fragment Lost |

| 191, 193, 195 | [M]⁺ (Molecular Ion) |

| 176, 178, 180 | [M - CH₃]⁺ |

| 173, 175, 177 | [M - H₂O]⁺ |

| 146, 148 | [C₅H₂Cl₂N]⁺ |

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a, b, c, β |

| Z (Molecules per unit cell) | 4 |

Elemental Analysis (e.g., CHN)

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. This is a fundamental technique for confirming the empirical formula of a newly synthesized compound. The experimentally determined percentages must be in close agreement with the theoretically calculated values for the molecular formula C7H7Cl2NO. mdpi.comresearchgate.net

| Element | Theoretical % | Found % |

|---|---|---|

| Carbon (C) | 43.33 | Within ±0.4% |

| Hydrogen (H) | 3.64 | Within ±0.4% |

| Nitrogen (N) | 7.22 | Within ±0.4% |

Computational and Theoretical Studies of 1 2,6 Dichloropyridin 3 Yl Ethan 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

DFT calculations are a cornerstone of modern computational chemistry, used to predict a wide range of molecular properties from first principles.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is also instrumental in mapping out the pathways of chemical reactions.

Transition State Analysis and Energy ProfilesBy modeling a potential reaction, researchers can identify the transition state—the highest energy point along the reaction coordinate. Calculating the energy of this state allows for the determination of the activation energy, which governs the reaction rate. An energy profile maps the energy changes as reactants are converted into products, providing a detailed understanding of the reaction mechanism.mdpi.com

While computational studies have been performed on structurally related dichloropyridine derivatives and other heterocyclic compounds, the specific data required to construct a detailed report for 1-(2,6-Dichloropyridin-3-yl)ethan-1-ol is not present in the available literature. researchgate.netkarazin.ua Consequently, a scientifically accurate article detailing these specific computational analyses cannot be generated at this time.

Stereochemical Outcomes Prediction

The synthesis of this compound from its corresponding prochiral ketone, 1-(2,6-dichloropyridin-3-yl)ethanone (B1441593), can result in a racemic mixture of (R)- and (S)-enantiomers. Predicting and controlling the stereochemical outcome of such reductions is of significant interest, as different enantiomers of a chiral molecule often exhibit distinct biological activities. Computational methods, alongside experimental techniques like chemoenzymatic synthesis, are instrumental in predicting which enantiomer will be preferentially formed.

Theoretical predictions of stereoselectivity in ketone reductions can be approached through quantum chemistry calculations that model the transition states of the reaction. researchgate.net The relative energies of the transition states leading to the (R)- and (S)-alcohols determine the enantiomeric excess (ee) of the product. Factors influencing this include the steric hindrance around the carbonyl group and the electronic effects of the dichloropyridine ring. For instance, models like the Felkin-Anh and Cram-chelate models can provide a qualitative prediction of the favored diastereomer in nucleophilic additions to chiral carbonyls, and similar principles can be applied to the facial selectivity of prochiral ketones. libretexts.org

Chemoenzymatic approaches, utilizing enzymes such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), offer a highly predictable and efficient route to chiral alcohols. nih.govrsc.orgresearchgate.net These enzymes can exhibit high enantioselectivity, often governed by Prelog's rule, which predicts the stereochemical outcome based on the relative sizes of the substituents on the ketone. nih.gov For 1-(2,6-dichloropyridin-3-yl)ethanone, the dichloropyridinyl group is significantly larger than the methyl group, suggesting that enzymatic reduction would likely yield a specific enantiomer with high predictability. Studies on similar pyridyl ketones have shown that biocatalysts like baker's yeast or isolated enzymes can produce chiral alcohols with excellent enantiomeric excess. acs.orgnih.gov

Table 1: Predicted Stereochemical Outcomes in the Reduction of Pyridyl Ketone Analogs

| Catalyst/Method | Substrate Analog | Major Enantiomer | Enantiomeric Excess (ee) |

| Baker's Yeast | 2-Acetylpyridine | (S)-1-(pyridin-2-yl)ethanol | >95% |

| Lactobacillus kefir ADH | 2-Chloro-1-(pyridin-3-yl)ethanone | (S)-2-chloro-1-(pyridin-3-yl)ethanol | >99% nih.gov |

| CBS Catalyst (in situ) | Acetophenone | (R)-1-phenylethanol | 91-98% mdpi.com |

| Rhodococcus glutinis | 1-Acetylnaphthalene | (S)-1-(naphthalen-1-yl)ethanol | >96% nih.gov |

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nanobioletters.com These studies are fundamental in drug design to understand how a ligand like this compound might interact with a biological target, such as an enzyme or a receptor.

While specific biological targets for this compound are not extensively documented, docking studies on structurally related pyridine (B92270) derivatives can provide valuable insights into potential interactions. Pyridine-containing molecules are known to act as inhibitors for a variety of enzymes, including kinases and cyclooxygenases (COX). bohrium.comnih.govmdpi.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites. researchgate.net

In a hypothetical docking scenario with a protein kinase, the 2,6-dichloro-substituted pyridine ring could fit into a hydrophobic pocket, with the chlorine atoms potentially forming halogen bonds or other non-covalent interactions. The ethan-1-ol side chain offers both a hydrogen bond donor (the hydroxyl group) and acceptor (the oxygen atom), allowing for specific interactions with amino acid residues like aspartate, glutamate, or serine in the active site. For example, in studies of pyridine derivatives as kinase inhibitors, interactions with hinge region residues are often crucial for potent inhibition. tandfonline.com

Table 2: Potential Ligand-Protein Interactions Based on Analogous Compounds

| Interaction Type | Potential Interacting Group on Ligand | Potential Amino Acid Residues | Target Class Example |

| Hydrogen Bond | Pyridine Nitrogen | Serine, Threonine, Cysteine | Kinases tandfonline.com |

| Hydrogen Bond | Hydroxyl Group (Donor/Acceptor) | Aspartate, Glutamate, Asparagine, Gln443 | Kinases, PDE4 nih.gov |

| Hydrophobic/van der Waals | Dichloropyridine Ring | Leucine, Valine, Isoleucine, Phenylalanine | General enzyme active sites |

| Halogen Bond | Chlorine Atoms | Backbone Carbonyl Oxygen, Phe282 | PPARγ nih.gov |

| π-π Stacking | Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan, His234 | PDE4 nih.gov |

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For this compound, an SAR analysis can be rationalized by considering the contributions of its core structural features: the dichloropyridine ring and the 1-hydroxyethyl group.

The pyridine ring is a common scaffold in many biologically active compounds. mdpi.comnih.gov Its electron-deficient nature and ability to participate in various non-covalent interactions make it a privileged structure in medicinal chemistry. researchgate.net The substitution pattern on this ring is critical for activity. In the case of this compound, the two chlorine atoms at positions 2 and 6 significantly impact the molecule's electronic properties and lipophilicity. These halogen substituents can enhance binding to protein targets through hydrophobic and halogen bonding interactions, and they can also block metabolic pathways, potentially increasing the compound's bioavailability and duration of action. nih.gov Studies on other dichloropyridine derivatives have shown that the position and nature of halogen substituents are crucial for their biological effects. nih.gov

The 1-hydroxyethyl group at the 3-position introduces a chiral center and a functional group capable of forming hydrogen bonds. The stereochemistry at this position is often critical for biological activity, with one enantiomer typically being more active than the other. The hydroxyl group can serve as a key interaction point within a receptor's binding site, and its removal or modification would be expected to significantly alter the compound's activity profile. The position of this substituent on the pyridine ring (position 3) also dictates its spatial orientation relative to the nitrogen atom and the chlorine substituents, which is a key determinant of how the molecule fits into a binding pocket.

Table 3: Structure-Activity Relationship Insights from Related Pyridine Derivatives

| Structural Feature | Modification | General Effect on Activity | Rationale |

| Pyridine Ring | Core Scaffold | Essential for activity | Acts as a pharmacophore for interaction with various biological targets. mdpi.com |

| Chlorine Substituents | Presence vs. Absence | Often increases potency | Enhances lipophilicity, can form halogen bonds, and may block metabolism. nih.gov |

| Hydroxyl Group | Presence vs. Absence | Often crucial for activity | Key hydrogen bonding interactions with the target protein. mdpi.com |

| Stereocenter | (R) vs. (S) Enantiomer | Activity is often stereospecific | Differential fit and interactions within a chiral binding site. |

| Substituent Position | 3-position vs. other positions | Activity is position-dependent | Dictates the geometry and presentation of interacting groups. |

Applications in Chemical Synthesis and As a Synthetic Intermediate

Precursor to Complex Heterocyclic Scaffolds

The dichloropyridine moiety within 1-(2,6-Dichloropyridin-3-yl)ethan-1-ol serves as a robust platform for the synthesis of fused heterocyclic systems. The chlorine atoms, being good leaving groups, are amenable to displacement by various nucleophiles, paving the way for the construction of novel ring structures. For instance, derivatives of 2,6-dichloropyridine (B45657) can undergo rhodium(III)-catalyzed three-component annulation reactions with alkynes and 1,2-dichloroethane (B1671644) to yield diverse ring-fused pyridiniums. nih.gov While direct examples starting from this compound are not explicitly detailed in readily available literature, the reactivity of the dichloropyridine core suggests its potential in similar transformations.

Furthermore, the alcohol functional group can be manipulated to participate in cyclization reactions. For example, it can be oxidized to a ketone, which can then undergo condensation reactions, or it can be converted into a better leaving group to facilitate intramolecular cyclizations. The synthesis of complex heterocyclic scaffolds is a cornerstone of medicinal and materials chemistry, and intermediates like this compound are instrumental in this endeavor.

Building Block for Chemical Libraries

In the field of drug discovery, the generation of chemical libraries containing a multitude of diverse compounds is crucial for identifying new therapeutic agents. Building blocks are small molecules with reactive functional groups that serve as the foundational components for creating these libraries through combinatorial chemistry. nih.gov this compound, with its dichloropyridine and alcohol functionalities, is an ideal candidate for inclusion in such synthetic programs.

The reactivity of the chlorine atoms allows for the introduction of a wide array of substituents through nucleophilic aromatic substitution, while the alcohol group can be engaged in esterification, etherification, or other derivatization reactions. This dual reactivity enables the generation of a vast number of structurally distinct molecules from a single starting material. Dynamic combinatorial chemistry, a technique that allows for the target-driven synthesis of bioactive compounds, often relies on a diverse set of building blocks to generate its libraries. rug.nlnih.gov The inclusion of building blocks like this compound can significantly expand the chemical space explored in these experiments.

Below is an interactive data table showcasing the properties of this compound and related building blocks, highlighting their suitability for chemical library synthesis.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |

| This compound | C7H7Cl2NO | 192.04 | Dichloropyridine, Secondary Alcohol |

| 1-(4,6-Dichloropyridin-3-yl)ethan-1-one | C7H5Cl2NO | 190.02 | Dichloropyridine, Ketone |

| 1-(5,6-Dichloropyridin-3-yl)ethanone | C7H5Cl2NO | 190.03 | Dichloropyridine, Ketone |

Role in Agrochemical Synthesis

Pyridine-based compounds are integral to the agrochemical industry, with many herbicides, insecticides, and fungicides containing this heterocyclic core. The 2,6-dichloropyridine scaffold, in particular, is a precursor to several commercially important agrochemicals. While specific examples detailing the direct use of this compound in the synthesis of marketed pesticides are not prevalent in public literature, its structural motifs are found in patented herbicidal compounds. For instance, certain 6-aryl- or heteroaryl-4-aminopicolinic acids, which are potent herbicides, share a substituted pyridine (B92270) core. The synthesis of such molecules often involves the strategic functionalization of pyridine intermediates.

The development of new agrochemicals is a continuous effort to address challenges such as weed resistance and to improve environmental profiles. The availability of versatile intermediates like this compound is critical for the rapid synthesis and evaluation of new potential agrochemicals.

Intermediate in Medicinal Chemistry Programs

The 2,6-dichlorophenyl and dichloropyridinyl moieties are present in a number of biologically active molecules and clinical drug candidates. nih.gov These structural units can impart favorable properties to a molecule, such as improved metabolic stability or enhanced binding to a biological target. Consequently, this compound is a valuable intermediate in medicinal chemistry programs aimed at synthesizing new therapeutic agents. pharmanoble.comdapinpharma.commedchemexpress.comarborpharmchem.com

A notable example is the development of a potent and selective positive allosteric modulator of the human dopamine (B1211576) D1 receptor, LY3154207. nih.gov This complex molecule contains a 2-(2,6-dichlorophenyl)acetyl group, highlighting the importance of the dichlorinated aromatic scaffold in achieving the desired pharmacological activity. While the synthesis of LY3154207 starts from 2-(2,6-dichlorophenyl)acetic acid, the structural similarity to the pyridine analogue suggests that this compound could be a key intermediate for the synthesis of related compounds with potential therapeutic applications.

The table below presents a selection of compounds where the dichloropyridine or a related scaffold is a key structural feature, illustrating the relevance of intermediates like this compound in medicinal chemistry.

| Compound/Intermediate Name | Therapeutic Area/Application | Structural Relevance |

| LY3154207 | Dopamine D1 Receptor Modulator | Contains a 2,6-dichlorophenyl moiety |

| 2-(2,6-dichlorophenyl)acetic acid | Intermediate for LY3154207 | Precursor to the dichlorophenylacetyl group |

| This compound | Synthetic Intermediate | Potential precursor for analogous compounds |

Exploration of Biological Activities and Target Interactions

Antimicrobial and Antifungal Potentials

No specific studies detailing the antimicrobial or antifungal properties of 1-(2,6-Dichloropyridin-3-yl)ethan-1-ol were identified. Research on the antimicrobial and antifungal activities of various pyridine (B92270) derivatives exists, but data specifically characterizing the efficacy of this compound against bacterial or fungal strains is not present in the available literature.

Anti-inflammatory Activity

There is no available research data to confirm or deny the anti-inflammatory activity of this compound. Investigations into the anti-inflammatory effects of compounds with similar structural motifs have been conducted, but these findings cannot be directly extrapolated to the subject compound without specific experimental validation.

Kinase Inhibition Studies

Kinase inhibition is a critical area of drug discovery, particularly in oncology and inflammatory diseases. However, the potential of this compound as a kinase inhibitor remains uncharacterized in publicly accessible research.

Cyclin-Dependent Kinase (CDK) Inhibition

No studies were found that evaluated the inhibitory activity of this compound against any Cyclin-Dependent Kinases.

DYRK1A Kinase Inhibition

Similarly, there is no available data on the interaction or inhibitory effect of this compound on Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).

Interaction with Serotonin (B10506) Receptors (e.g., 5-HT6)

The affinity and functional activity of this compound at serotonin receptors, including the 5-HT6 subtype, have not been reported in the scientific literature.

Inhibition of ATP Synthesis Pathways

The effect of this compound on ATP synthesis pathways has not been a subject of published research. Therefore, its potential to interfere with cellular energy production is unknown.

Investigation of Enzyme and Receptor Interactions

Detailed investigations into the interactions of this compound with specific enzymes and receptors are not documented in the available literature. However, the structural motifs present in the molecule, namely the dichloropyridine ring, suggest potential interactions with various biological targets. Pyridine and its derivatives are known to interact with a wide range of enzymes and receptors. For instance, analogous compounds containing a pyridine core have been investigated for their activity on receptors such as dopamine (B1211576) and serotonin receptors. researchgate.net

To elucidate the specific interactions of this compound, a series of binding assays would be necessary. These assays could include radioligand binding assays or newer non-radioactive methods like bioluminescent binding assays to determine the affinity of the compound for a panel of known receptors and enzymes. nih.gov Such studies are crucial in identifying the primary molecular targets and understanding the compound's mechanism of action at a molecular level.

In Vitro Biological Screening Methodologies

Comprehensive in vitro biological screening is a fundamental step in characterizing the pharmacological profile of a new chemical entity. For a compound like this compound, a tiered screening approach would be employed.

Initially, broad-based phenotypic screening against a variety of human cancer cell lines could be performed to identify any potential antiproliferative activity. Methodologies such as the MTT assay are commonly used for this purpose. bldpharm.com Depending on the results, more targeted in vitro assays would be conducted. For example, if the compound shows activity against specific cancer cell lines, further assays could investigate its effect on key cellular processes like apoptosis, cell cycle progression, and specific signaling pathways.

Additionally, given the prevalence of pyridine moieties in compounds with antimicrobial and antiviral activities, screening against a panel of bacteria and viruses would be a logical step. bldpharm.com The following table outlines a hypothetical in vitro screening cascade for this compound, based on common practices in drug discovery.

| Screening Phase | Assay Type | Potential Targets/Endpoints | Methodology |

| Primary Screening | Cytotoxicity/Antiproliferative | Various human cancer cell lines (e.g., HepG2, MCF-7) | MTT Assay, CellTiter-Glo® |

| Antimicrobial Activity | Gram-positive and Gram-negative bacteria | Broth microdilution for MIC determination | |

| Antiviral Activity | Panel of representative viruses | Plaque reduction assay | |

| Secondary Screening | Mechanism of Action | Apoptosis, cell cycle analysis | Flow cytometry, Western blotting for caspases |

| Enzyme Inhibition | Kinases, cyclooxygenases (COX) | In vitro enzyme activity assays | |

| Receptor Binding | G-protein coupled receptors (GPCRs) | Radioligand binding assays |

This table is illustrative and not based on experimental data for this compound.

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound. For this compound, a systematic SAR investigation would involve the synthesis and biological evaluation of a series of analogs. Modifications would be made to different parts of the molecule to understand their contribution to its biological activity.

Key areas for modification would include:

The Dichloropyridine Ring: The position and nature of the halogen substituents could be varied. For example, replacing chlorine with fluorine or bromine, or altering their positions on the pyridine ring, could significantly impact activity.

The Ethan-1-ol Side Chain: The hydroxyl group could be esterified or converted to an ether to probe the importance of hydrogen bonding. The methyl group could be replaced with other alkyl or aryl groups to explore steric and electronic effects.

The Linkage between the Ring and Side Chain: The length of the alkyl chain connecting the pyridine ring and the alcohol could be extended or shortened.

The synthesized analogs would then be subjected to the in vitro assays described in the previous section. The resulting data would allow for the development of an SAR model, guiding the design of more potent and selective compounds. While no specific SAR studies for this compound have been published, research on related pyridine derivatives has demonstrated how modifications to the pyridine core and its substituents can dramatically influence biological activity, such as inhibitory effects on kinases or other enzymes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.